

# Spectroscopic Data of 5-(Methoxymethyl)-2-furaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-(Methoxymethyl)-2-furaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-(Methoxymethyl)-2-furaldehyde**, a key organic compound with applications in various fields, including the synthesis of pharmaceuticals and biofuels. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and verification of these findings.

## Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **5-(Methoxymethyl)-2-furaldehyde**, providing a quantitative basis for its identification and characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **5-(Methoxymethyl)-2-furaldehyde** are presented below.

Table 1:  $^1\text{H}$  NMR Spectral Data of **5-(Methoxymethyl)-2-furaldehyde** ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.63	s	-	H-1 (Aldehyde)
7.23	d	3.5	H-3
6.51	d	3.5	H-4
4.55	s	-	H-6
3.40	s	-	H-7 (Methyl)

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **5-(Methoxymethyl)-2-furaldehyde** ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
177.8	C-1 (Carbonyl)
161.0	C-5
152.5	C-2
122.0	C-3
110.0	C-4
65.9	C-6
58.3	C-7 (Methyl)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic IR absorption bands for **5-(Methoxymethyl)-2-furaldehyde** are detailed below.

Table 3: Key IR Absorption Bands of **5-(Methoxymethyl)-2-furaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2930	Medium	C-H stretch (alkane)
~2830, ~2730	Weak	C-H stretch (aldehyde)
~1670	Strong	C=O stretch (conjugated aldehyde)
~1580	Medium	C=C stretch (furan ring)
~1150	Strong	C-O-C stretch (ether)
~1020	Strong	C-O stretch (furan ring)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for **5-(Methoxymethyl)-2-furaldehyde** under electron ionization (EI) is presented.

Table 4: Predicted Mass Spectrometry Data for **5-(Methoxymethyl)-2-furaldehyde**

m/z	Relative Intensity (%)	Proposed Fragment
140	100	[M] <sup>+</sup> (Molecular Ion)
139	80	[M-H] <sup>+</sup>
111	60	[M-CHO] <sup>+</sup>
109	50	[M-OCH <sub>3</sub> ] <sup>+</sup>
97	40	[M-CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>
81	30	[C <sub>5</sub> H <sub>5</sub> O] <sup>+</sup>
53	20	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided to ensure accurate and reproducible results.

## NMR Spectroscopy Protocol

### 1. Sample Preparation:

- Accurately weigh 5-10 mg of **5-(Methoxymethyl)-2-furaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

### 2. Data Acquisition:

- The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically used with 16 to 32 scans and a relaxation delay of 1-2 seconds.
- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time.

### 3. Data Processing:

- The acquired free induction decay (FID) is Fourier transformed.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the TMS signal.
- Integration of the  $^1\text{H}$  NMR signals provides the relative ratio of protons.

## Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

### 1. Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **5-(Methoxymethyl)-2-furaldehyde** directly onto the center of the ATR crystal.

## 2. Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

## 3. Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant absorption bands.

# Mass Spectrometry Protocol (Electron Ionization)

## 1. Sample Introduction:

- The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- For direct insertion, a small amount of the liquid sample is placed in a capillary tube.
- For GC-MS, the sample is diluted in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.

## 2. Ionization:

- Electron ionization (EI) is performed using a standard electron energy of 70 eV.<sup>[1][2]</sup> This energy level is sufficient to cause ionization and fragmentation, providing a characteristic mass spectrum.

### 3. Mass Analysis:

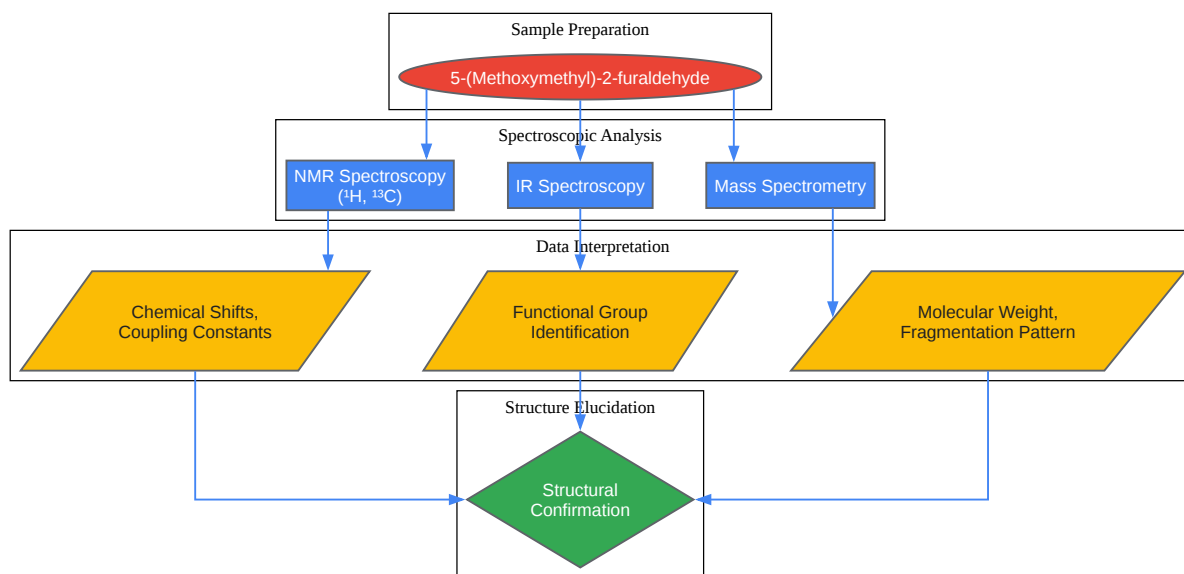
- The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).

### 4. Data Interpretation:

- The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
- The fragmentation pattern provides valuable information for structure elucidation.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **5-(Methoxymethyl)-2-furaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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